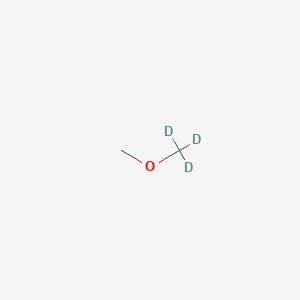

1,1,1-d3-Dimethyl ether

Description

Significance of Deuterated Compounds in Molecular Science

Deuterated compounds, where one or more hydrogen atoms (¹H) are replaced by their heavier isotope, deuterium (B1214612) (²H or D), are indispensable tools in modern chemical and biological research. clearsynth.com The doubling in mass of deuterium compared to protium, with no change in chemical properties, gives rise to a phenomenon known as the kinetic isotope effect (KIE). portico.orgnih.gov This effect manifests as a change in the rate of a chemical reaction upon isotopic substitution. portico.orgunam.mx The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning that reactions involving the cleavage of a C-D bond will have a higher activation energy and thus a slower reaction rate. unam.mx This predictable alteration in reaction kinetics provides a powerful method for elucidating reaction mechanisms. portico.orgnih.gov

Beyond reaction kinetics, deuterium labeling is a cornerstone of various spectroscopic techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of hydrogen with deuterium, which is NMR-inactive under typical proton NMR conditions, simplifies complex spectra and aids in signal assignment. clearsynth.comyoutube.com In vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, the increased mass of deuterium leads to a noticeable shift in the vibrational frequencies of bonds involving deuterium, allowing for the precise assignment of vibrational modes. unam.mx Furthermore, in mass spectrometry, the distinct mass of deuterated compounds makes them excellent internal standards for quantitative analysis. wikipedia.org

Contextual Role of 1,1,1-d3-Dimethyl Ether as an Isotopic Analog

The study of this compound is particularly valuable in the field of spectroscopy. The altered mass and vibrational frequencies of the CD₃ group compared to the CH₃ group provide distinct spectral signatures. researchgate.net This allows for the unambiguous assignment of spectral features to each methyl group, providing a clearer picture of the molecule's structure and the forces governing its internal motions.

Scope and Focus of Academic Inquiry on this compound

Academic inquiry into this compound is primarily concentrated on fundamental studies of its molecular structure, spectroscopy, and reaction dynamics. Researchers utilize this compound to:

Investigate Isotope Effects: Quantify the kinetic and thermodynamic isotope effects in reactions involving dimethyl ether, providing insights into transition state geometries and reaction pathways.

Refine Spectroscopic Models: Use the well-defined spectral shifts upon deuteration to test and refine theoretical models of molecular rotation and vibration. aanda.orgaanda.org

Probe Interstellar Chemistry: The detection of deuterated molecules, including isotopologues of dimethyl ether, in the interstellar medium provides crucial information about the chemical processes occurring in star-forming regions. aanda.orgresearchgate.net The relative abundance of deuterated species can be used to trace the thermal history and evolution of these environments. aanda.org

The research on this compound is characterized by its focus on precise, quantitative measurements and their theoretical interpretation, contributing to a deeper understanding of fundamental chemical principles.

Interactive Data Tables

Below are interactive tables summarizing key properties and research findings related to this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂H₃D₃O | ontosight.ai |

| Molecular Weight | 49.09 g/mol | nih.gov |

| CAS Number | 13725-27-4 | nist.gov |

| Appearance | Colorless gas | cymitquimica.com |

| Synonyms | trideuterio(methoxy)methane, Methyl-d3 methyl ether | nih.gov |

Table 2: Spectroscopic Data for Deuterated Dimethyl Ether Isotopologues

This table presents a selection of rotational transition frequencies for doubly deuterated dimethyl ether, illustrating the type of precise data obtained from spectroscopic studies.

| Isotopologue Conformer | Transition | Frequency (GHz) | Uncertainty (kHz) | Source |

| Symmetric | 4(1,3) - 3(0,3) | 150.1513 | 80 | aanda.org |

| Symmetric | 4(0,4) - 3(1,3) | 151.7958 | 80 | aanda.org |

| Asymmetric | 4(1,3) - 3(0,3) | 152.3211 | 80 | aanda.org |

| Asymmetric | 4(0,4) - 3(1,3) | 153.4567 | 80 | aanda.org |

Structure

3D Structure

Properties

IUPAC Name |

trideuterio(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGLNKUTAGEVQW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160123 | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13725-27-4 | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013725274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Enrichment Methodologies

Strategies for Deuteration in Dimethyl Ether Synthesis

The synthesis of deuterated ethers, including 1,1,1-d3-dimethyl ether, leverages established ether synthesis reactions, adapting them to incorporate deuterium (B1214612) from a labeled precursor. The choice of synthetic route often depends on the availability of deuterated starting materials and the desired level of isotopic enrichment.

Two primary strategies dominate the synthesis of ethers: the acid-catalyzed dehydration of alcohols and the Williamson ether synthesis.

Acid-Catalyzed Dehydration: This is the principal industrial method for producing dimethyl ether, typically involving the dehydration of methanol (B129727) over a solid-acid catalyst like gamma-alumina (γ-Al2O3) or zeolites at elevated temperatures (220 to 400 °C) mdpi.combpdp.or.id. For selective deuteration, a mixture of a deuterated alcohol and a non-deuterated alcohol can be used. The reaction proceeds via the formation of a protonated alcohol intermediate, followed by nucleophilic attack by a second alcohol molecule, eliminating water. The statistical distribution of products in a co-dehydration reaction can yield the desired selectively deuterated ether, alongside its non-deuterated and more highly deuterated counterparts.

Williamson Ether Synthesis: This method involves the reaction of a sodium alkoxide with an alkyl halide. It is a versatile laboratory-scale synthesis that allows for precise control over the ether's structure. To prepare a selectively deuterated ether, either the alkoxide or the alkyl halide must contain the deuterium label. For instance, reacting sodium methoxide with a trideuteromethyl halide (CD3X) or sodium trideuteromethoxide with a methyl halide (CH3X) can produce this compound. This approach avoids the statistical mixtures that can result from co-dehydration.

The preparation of this compound relies on the availability of a trideuteromethyl (CD3) group precursor.

From Deuterated Methanol (CD3OH): The most direct route involves the acid-catalyzed co-dehydration of trideuteromethanol (CD3OH) and ordinary methanol (CH3OH). The reaction is typically performed in the gas phase over a catalyst such as γ-Al2O3.

2 CH3OH ⇌ CH3OCH3 + H2O CH3OH + CD3OH ⇌ CH3OCD3 + H2O 2 CD3OH ⇌ CD3OCD3 + H2O

The reaction mixture will contain the desired this compound (CH3OCD3), along with dimethyl ether (CH3OCH3) and hexadeuterodimethyl ether (CD3OCD3). The final product must be separated and purified, typically by distillation or chromatography. The synthesis of the CD3OH precursor itself is a critical first step, often achieved by the catalytic reduction of carbon monoxide or carbon dioxide with deuterium gas (D2) cdnsciencepub.comgoogle.com.

Via Williamson Ether Synthesis: This method offers a more controlled, non-statistical synthesis. The key is the preparation of a high-purity deuterated methylating agent, such as trideuteromethyl bromide (CD3Br). One reported method for synthesizing CD3Br involves the reaction of silver acetate-d3 with bromine, which provides the halide in high yield and isotopic purity (99.3 atom % deuterium) cdnsciencepub.com. The subsequent reaction with sodium methoxide (NaOCH3) yields this compound.

CD3Br + NaOCH3 → CD3OCH3 + NaBr

This protocol's success is contingent on the high isotopic purity of the starting methyl-d3 bromide cdnsciencepub.com.

Isotopic Purity and Characterization in Synthesis

Determining the isotopic purity and confirming the structural integrity of deuterated compounds is a critical step following synthesis. The primary analytical techniques used for this purpose are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HR-MS): Techniques like electrospray ionization high-resolution mass spectrometry (ESI-HR-MS) are highly effective for evaluating isotopic purity nih.govresearchgate.net. By analyzing the relative abundance of the H/D isotopologue ions (e.g., the ions corresponding to d0, d1, d2, d3... species), a quantitative measure of isotopic enrichment can be calculated nih.gov. This method is rapid, highly sensitive, and requires minimal sample consumption nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the position of the deuterium labels within the molecule. While ¹H NMR can show the absence of a signal at the site of deuteration, ²H (deuterium) NMR will show a signal corresponding to the labeled position. Furthermore, ¹³C NMR can also be used, as the C-D coupling patterns differ from C-H patterns, confirming the location of isotopic substitution. NMR provides crucial data on the structural integrity of the synthesized compound. rsc.org

| Technique | Information Provided | Advantages |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Quantitative isotopic purity (% enrichment), relative abundance of different isotopologues (d0, d1, d2, etc.). nih.gov | High sensitivity, rapid analysis, low sample consumption. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the specific position of deuterium labels, verifies overall molecular structure. rsc.org | Provides unambiguous structural information and label location. |

Comparative Synthesis of Other Deuterated and Isotopically Labeled Dimethyl Ethers

The methodologies used to synthesize this compound can be adapted to produce other isotopologues of DME for various research applications, particularly in astrochemistry.

Dimethyl ether is an abundant interstellar molecule, and its isotopologues are crucial for studying interstellar chemistry and physics. The synthesis of ¹³C-labeled dimethyl ether (e.g., ¹³CH3O¹²CH3 or ¹³CH3O¹³CH3) follows similar principles to deuteration. The synthesis starts with a ¹³C-labeled precursor, such as ¹³C-methanol. The synthesis of specifically labeled biochemicals with ¹³C often begins with simple, commercially available ¹³C sources like ¹³C-potassium cyanide or Ba¹³CO3 nih.govresearchgate.net. For ¹³C-dimethyl ether, ¹³C-methanol would be synthesized and then subjected to acid-catalyzed dehydration to produce the desired isotopologue. These labeled molecules are essential for radio astronomy, as their distinct rotational spectra allow for their detection and quantification in interstellar clouds.

The synthesis of mono-deuterated dimethyl ether (CH2DOCH3) and doubly deuterated species requires starting materials with lower levels of deuteration. For example, mono-deuterated methanol (CH2DOH) can be used as a precursor. The synthesis of CH2DOCH3 has been reported and is of significant interest for radio astronomical observations researchgate.net. The production of these less-substituted isotopologues via catalytic dehydration of partially labeled methanol will invariably lead to a complex mixture of products, as illustrated in the table below, necessitating sophisticated purification or spectroscopic analysis to isolate the target molecule.

| Target Isotopologue | Primary Alcohol Precursors | Major Ether Products in Mixture |

|---|---|---|

| CH₂DOCH₃ (mono-deuterated) | CH₂DOH and CH₃OH | CH₃OCH₃, CH₂DOCH₃, CH₂DOCHD₂ |

| CD₃OCH₃ (tri-deuterated) | CD₃OH and CH₃OH | CH₃OCH₃, CD₃OCH₃, CD₃OCD₃ |

| CD₃OCD₃ (hexa-deuterated) | CD₃OH only | CD₃OCD₃ |

18O-Labeled Dimethyl Ether for Mechanistic Investigations

The use of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms in chemistry. In the context of dimethyl ether (DME), labeling with the heavy oxygen isotope, ¹⁸O, has been instrumental in understanding the pathways of its formation and conversion in various catalytic processes. The introduction of an ¹⁸O atom into the ether linkage allows researchers to trace the fate of the oxygen atom through complex reaction networks, providing direct evidence for proposed mechanistic steps.

One significant area where ¹⁸O-labeled dimethyl ether has provided critical insights is in the direct partial oxidation of methane (CH₄) to dimethyl ether. In a study utilizing a Pt/Y₂O₃ catalyst with a mixture of nitric oxide (NO) and oxygen (O₂) as the oxidant, the pathway of oxygen incorporation was investigated using ¹⁸O₂. This research aimed to understand how the oxygen from O₂ is transferred to methane to form DME. The use of ¹⁸O₂ confirmed that labeled oxygen was indeed transferred from the oxidant to the methane, indicating that the NO/NO₂ mixture acts as a shuttle for single oxygen atoms.

The mechanistic investigation revealed that the reaction proceeds through a series of steps where the isotopic label provides a clear signature of the oxygen's journey. The findings from such isotopic substitution studies are crucial for the rational design of more efficient and selective catalysts for the direct conversion of methane to valuable chemicals like dimethyl ether.

Below is a data table summarizing key findings from a representative study on the use of ¹⁸O-labeled dimethyl ether in mechanistic investigations.

| Catalyst | Reactants | Oxidant | Key Finding |

| Pt/Y₂O₃ | CH₄ | NO/¹⁸O₂ | Confirmed the transfer of labeled oxygen from ¹⁸O₂ to CH₄, supporting a mechanism where the NO/NO₂ mixture functions as an oxygen atom shuttle. |

The insights gained from using ¹⁸O-labeled dimethyl ether are not limited to its synthesis. Such labeled compounds are also valuable for studying the subsequent reactions of DME, for instance, in the Methanol-to-Hydrocarbons (MTH) process, where DME is a key intermediate. researchgate.netnih.gov Understanding the mechanistic details of DME conversion over zeolite catalysts is essential for optimizing the production of gasoline and other valuable hydrocarbons from non-petroleum sources. While direct studies using ¹⁸O-labeled DME in the MTH reaction are a specialized area of research, the principles of isotopic labeling established in its synthesis are directly applicable to unraveling the complex reaction pathways involved in its conversion.

Spectroscopic Characterization and Advanced Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,1,1-d3-Dimethyl Ether

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. In the case of this compound, the introduction of deuterium (B1214612) atoms significantly influences the NMR spectra, offering unique opportunities for detailed analysis.

Application in Molecular Structure and Dynamics Studies

Deuterium (²H) NMR spectroscopy is particularly valuable for studying molecular dynamics in the solid state. The principles of these studies can be understood by examining analogous deuterated compounds. For instance, studies on deuterated onium salts, such as trimethyloxonium-d₃ tetrafluoroborate, have utilized ²H NMR to investigate methyl and trimethyl rotational dynamics. By analyzing the lineshapes of the deuterium NMR spectra at various temperatures, researchers can determine the rates and activation barriers of these motions.

In the context of this compound, deuterium NMR relaxation measurements could be employed to characterize the rotational dynamics of the CD₃ group. Such studies, similar to those performed on dimethyl sulfone-d₆, can yield conformational exchange rates and activation energies. nih.gov Time-resolved deuterium NMR has also been used to study the relaxation of oriented systems, providing insights into slow relaxation dynamics. researchgate.net

Deuterium Isotope Effects on Proton Hyperfine Coupling Constants

The substitution of hydrogen with deuterium can have a measurable effect on the hyperfine coupling constants in radical species. While direct studies on the neutral this compound are not focused on hyperfine couplings, insights can be drawn from studies of its radical cation. Electron Spin Resonance (ESR) studies of halogenated dimethyl ether radical cations, including selectively deuterated compounds, have been conducted to understand their static and dynamic structures. iaea.org

The hyperfine coupling constant is a measure of the interaction between an electron spin and a nuclear spin. The magnitude of this interaction is dependent on the magnetogyric ratio of the nucleus, which differs significantly between proton (¹H) and deuterium (²H). mdpi.com This difference is a key factor in the differing hyperfine energies of isotopic nuclei. mdpi.com Theoretical calculations, often employing density functional theory (DFT), are used to predict hyperfine splitting in radical cations and are compared with experimental ESR data to elucidate the spin density distribution. iaea.org

Purity Confirmation via ¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are standard methods for confirming the purity of chemical compounds. For this compound, the ¹H NMR spectrum is expected to show a singlet for the three equivalent protons of the CH₃ group. The chemical shift of this peak would be similar to that of the protons in undeuterated dimethyl ether. The CD₃ group would not be directly observed in the ¹H spectrum but would influence the spectrum in other ways, such as through isotopic effects on the CH₃ chemical shift.

The ¹³C NMR spectrum would show two signals, one for the carbon of the CH₃ group and one for the carbon of the CD₃ group. The signal for the CD₃ carbon would be split into a multiplet due to coupling with the deuterium atoms (spin I=1). The one-bond carbon-deuterium coupling constant (¹J_CD) is significantly smaller than the corresponding carbon-proton coupling constant (¹J_CH) due to the smaller magnetogyric ratio of deuterium.

The chemical shifts for the protons and carbons in this compound can be predicted based on the data for undeuterated dimethyl ether and the known effects of deuterium substitution. The purity of a sample can be assessed by the presence of any unexpected signals in the ¹H and ¹³C NMR spectra, which could indicate the presence of impurities or incompletely deuterated species. Quantitative NMR (qNMR) techniques can be used to determine the isotopic enrichment of the compound. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|---|

| ¹H | CH₃ | ~3.24 | Singlet | - |

| ¹³C | CH₃ | ~59.3 | Singlet | - |

| ¹³C | CD₃ | ~59.3 | Multiplet | ¹J_CD ≈ 20 |

Note: Predicted chemical shifts are based on data for undeuterated dimethyl ether. The actual values may vary slightly due to isotope effects. The multiplicity of the CD₃ carbon is predicted based on coupling to three deuterium nuclei.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule and is highly sensitive to isotopic substitution, making it an invaluable tool for studying deuterated compounds like this compound.

Vibrational Assignment through Deuterium and Oxygen-18 Isotopic Labeling

The vibrational spectrum of dimethyl ether has been extensively studied, and the assignment of its fundamental vibrational modes is well-established. Isotopic labeling, including the use of deuterium and oxygen-18, has been instrumental in confirming these assignments. When a hydrogen atom is replaced by a deuterium atom, the mass of that atom is doubled, leading to a significant decrease in the frequency of the vibrational modes involving the motion of that atom.

For this compound, the vibrations associated with the CD₃ group will be at lower frequencies compared to the corresponding CH₃ group vibrations in the undeuterated molecule. This isotopic shift is particularly pronounced for stretching and bending modes. By comparing the IR and Raman spectra of CH₃OCH₃, CH₃OCD₃, and CD₃OCD₃, a complete and unambiguous vibrational assignment can be achieved. For example, studies on isotopically labeled methyl acetate (B1210297) (CH₃COOCH₃) and its deuterated analogues have demonstrated the utility of this approach. capes.gov.br

Table 2: Key Vibrational Modes of Dimethyl Ether and Expected Shifts in this compound

| Vibrational Mode | CH₃OCH₃ Frequency (cm⁻¹) | Expected Shift in CH₃OCD₃ |

|---|---|---|

| CH₃ asymmetric stretch | ~2990 | Unchanged for CH₃, significant decrease for CD₃ modes |

| CH₃ symmetric stretch | ~2820 | Unchanged for CH₃, significant decrease for CD₃ modes |

| CH₃ asymmetric deformation | ~1460 | Unchanged for CH₃, significant decrease for CD₃ modes |

| CH₃ symmetric deformation | ~1450 | Unchanged for CH₃, significant decrease for CD₃ modes |

| C-O-C asymmetric stretch | ~1170 | Minor shift |

| C-O-C symmetric stretch | ~930 | Minor shift |

| CH₃ rock | ~1100-1250 | Shift expected for modes involving CD₃ rocking |

Note: Frequencies are approximate and based on literature values for dimethyl ether. The table illustrates the expected trends upon deuteration.

Matrix Isolation Infrared Spectroscopic Studies

Matrix isolation is an experimental technique where molecules are trapped in a rigid, inert matrix (such as solid argon or neon) at cryogenic temperatures. fu-berlin.de This method allows for the study of individual molecules in a non-interacting environment, resulting in very sharp and well-resolved vibrational bands.

Matrix isolation infrared spectroscopy has been used to study the reactions of metal atoms with dimethyl ether, where deuterium-substituted samples were used to identify the reaction products. nih.govresearchgate.net In another study, the fragmentation of dimethyl ether cation and its deuterated analogue, CD₃OCH₃, was investigated in an argon matrix. nih.gov The observed isotopically substituted products were consistent with the proposed fragmentation pathways. nih.gov The study of the dimethyl ether-water complex in various matrices has also been reported, demonstrating the utility of this technique in probing intermolecular interactions. rsc.org These studies showcase the power of matrix isolation IR spectroscopy in elucidating the structure and reactivity of this compound and its derivatives at a detailed molecular level.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules. For isotopologues of dimethyl ether, it provides crucial insights into the effects of isotopic substitution on molecular structure and dynamics, particularly concerning the low-frequency torsional motions of the methyl groups.

Spectroscopic Studies of Deuterated Dimethyl Ether and its Complexes

The torsional far-infrared and Raman spectra of gaseous dimethyl ether and its deuterated isotopologues, including CD₃OCH₃ (perdeuterodimethyl ether) and CD₃OCH₃ (this compound), have been investigated to understand their complex vibrational structures. semanticscholar.org The two torsional modes in these molecules are Raman allowed, as are their overtones, making Raman spectroscopy a critical tool for their characterization. researchgate.net

While extensive studies have been conducted on complexes involving non-deuterated dimethyl ether with molecules such as hydrogen chloride (HCl), deuterium chloride (DCl), and hydrogen bromide (HBr), specific Raman spectroscopic data on the complexes of this compound are less commonly reported in foundational literature. acs.org The existing research on dimethyl ether complexes provides a framework for understanding how intermolecular interactions would likely affect the vibrational modes of its deuterated analogues. acs.org

High-Resolution Raman Measurements for Vibrational Mode Analysis

High-resolution Raman spectroscopy allows for the precise assignment of vibrational frequencies. In the low-frequency region of the gas-phase spectrum of dimethyl ether, specific bands are attributed to the overtones of the torsional motions of the methyl groups. semanticscholar.org For the this compound (CD₃OCH₃) isotopologue, analysis of the far-infrared and Raman spectra provides data on its fundamental vibrational modes.

New Raman spectra of cooled dimethyl ether have been instrumental in correctly assigning the torsional modes and their overtones. researchgate.net The analysis of these spectra is often supported by highly correlated ab initio calculations to interpret the complex interactions between vibrational levels. researchgate.net

Below is a table of the fundamental vibrational frequencies for this compound as determined from spectroscopic studies.

| Symmetry | Mode | Assignment | Frequency (cm⁻¹) (Gas) |

| a' | ν₁ | CH₃ d-stretch | 2955 |

| a' | ν₂ | CH₃ s-stretch | 2821 |

| a' | ν₃ | CH₃ d-deform | 1471 |

| a' | ν₄ | CH₃ s-deform | 1455 |

| a' | ν₅ | CD₃ d-stretch | 2210 |

| a' | ν₆ | CD₃ s-stretch | 2060 |

| a' | ν₇ | CH₃ rock | 1150 |

| a' | ν₈ | CD₃ d-deform | 1060 |

| a' | ν₉ | CD₃ s-deform | 1030 |

| a' | ν₁₀ | C-O stretch | 1104 |

| a' | ν₁₁ | CD₃ rock | 920 |

| a' | ν₁₂ | C-O stretch | 856 |

| a' | ν₁₃ | COC deform | 340 |

| a" | ν₁₄ | CH₃ d-stretch | 2955 |

| a" | ν₁₅ | CH₃ d-deform | 1471 |

| a" | ν₁₆ | CH₃ rock | 1250 |

| a" | ν₁₇ | CD₃ d-stretch | 2240 |

| a" | ν₁₈ | CD₃ d-deform | 1075 |

| a" | ν₁₉ | CD₃ rock | 980 |

| a" | ν₂₀ | CH₃ torsion | 267 |

| a" | ν₂₁ | CD₃ torsion | 195 |

Data sourced from analysis of torsional spectra of dimethyl ether isotopes. semanticscholar.org

Rotational Spectroscopy

Laboratory Rotational Spectra of Deuterated Dimethyl Ether Isotopologues

The laboratory rotational spectra of various dimethyl ether isotopologues have been measured at high resolution, often extending into the submillimeter and terahertz frequency ranges. aanda.orgarxiv.org For instance, the rotational spectrum of doubly deuterated dimethyl ether (CH₃OCHD₂) was recorded between 150 and 1500 GHz using a submillimeter spectrometer. aanda.orgarxiv.orgaanda.org Such comprehensive measurements are crucial for developing accurate models that can predict transition frequencies. These laboratory measurements provide the foundational data needed for the astronomical detection of these molecules in interstellar space. arxiv.org

Determination of Accurate Spectroscopic Parameters for Transition Prediction

A primary goal of high-resolution rotational spectroscopy is to determine a precise set of spectroscopic parameters. arxiv.org Through a least-squares fitting process applied to the measured spectral lines, constants for the rotational, centrifugal distortion, and torsion-rotation interaction terms of the Hamiltonian are derived. arxiv.org

This accurate set of parameters allows for the precise reproduction of the experimental measurements and, crucially, enables the prediction of transition frequencies for lines that have not been directly measured. arxiv.org These predictions are indispensable for identifying molecules in astronomical surveys, where they serve as unique spectral fingerprints. arxiv.org For doubly deuterated dimethyl ether, this process resulted in frequency predictions with a standard deviation of better than 80 kHz, which subsequently permitted its first identification in space. arxiv.org

The table below presents an example of the kind of spectroscopic parameters determined for the symmetric conformer of doubly deuterated dimethyl ether (CH₃OCHD₂), illustrating the level of detail obtained from such analyses.

| Parameter | Unit | Value |

| A | MHz | 37011.6601 (20) |

| B | MHz | 9548.8787 (12) |

| C | MHz | 8530.8529 (12) |

| D'J | kHz | 11.2386 (29) |

| D'JK | kHz | -11.968 (16) |

| D'K | kHz | 309.80 (11) |

| d'₁ | kHz | -2.1818 (25) |

| d'₂ | kHz | -0.2789 (12) |

| F₃ | MHz | 11.831 (11) |

| ρ | 0.165181 (14) | |

| V₃ | cm⁻¹ | 913.3 (fixed) |

Data for the symmetric conformer of CH₃OCHD₂ from a torsion-rotational spectrum analysis. aanda.org

Investigations of Methyl Group Conformation and Internal Rotation Dynamics

The internal rotation of the methyl groups in this compound (CH3OCD3) represents a significant area of spectroscopic investigation. The rotation of the CH3 and CD3 groups around the C-O bonds is not free but is hindered by a potential energy barrier. This barrier arises from the interactions between the rotating methyl groups and the rest of the molecule. Understanding the dynamics of this internal motion is crucial for a complete characterization of the molecule's structure and conformational preferences.

Research involving the microwave spectra of various isotopic species of dimethyl ether, including CH3OCD3, has provided significant insights. researchgate.netaip.org These studies have confirmed the conformation of the methyl groups. The lowest energy conformation is one where the methyl groups are staggered with respect to the opposite C-O bond. aip.org

The analysis of the splittings in the microwave spectrum allows for the determination of the height of the potential barrier hindering the internal rotation, commonly denoted as the V3 barrier. For the related parent molecule, dimethyl ether ((CH3)2O), this barrier is approximately 2.60 kcal/mol. nih.gov In the case of asymmetrically deuterated species such as CH3OCD3, least-squares analysis of the observed multiplet frequencies yields not only the unperturbed rotational constants and centrifugal distortion constants but also the specific parameters related to the internal rotation of the methyl groups. researchgate.net

Spectroscopic Parameters for Dimethyl Ether and its Isotopologues

| Isotopologue | A (MHz) | B (MHz) | C (MHz) | V3 (cal/mol) |

|---|---|---|---|---|

| (CH3)2O | 38961.4 | 10056.3 | 8886.6 | 2554 |

| CH3OCD3 | ||||

| (CD3)2O |

Note: The table provides representative data for the parent dimethyl ether molecule for comparison. The precise rotational constants for CH3OCD3 and (CD3)2O are determined through detailed microwave spectral analysis as referenced in the text. researchgate.netnih.gov

The study of asymmetrically deuterated molecules like CH3OCD3 is particularly valuable. The change in mass distribution upon isotopic substitution alters the moments of inertia, providing more data points to refine the molecular structure and the potential function governing internal rotation. The analysis of these species helps to build a more comprehensive and accurate picture of the forces that dictate molecular conformation and flexibility. aip.org

Reaction Mechanisms and Kinetic Studies

Elucidation of Reaction Pathways through Isotopic Labeling

Isotopic labeling is one of the most effective and least invasive methods for monitoring the journey of specific atoms through chemical transformations mdpi.com. By replacing atoms with their heavier isotopes, such as deuterium (B1214612) for hydrogen or ¹⁸O for ¹⁶O, researchers can track the transformation of labeled fragments and gain a deeper understanding of reaction pathways.

One of the key applications of isotopic labeling in the context of dimethyl ether is in tracing the origin of oxygen atoms during its synthesis. In studies of the direct partial oxidation of methane (CH₄) to dimethyl ether, isotopically labeled oxygen (¹⁸O₂) has been used to confirm the role of O₂ as the terminal oxidant.

In a study utilizing a Pt/Y₂O₃ catalyst with a mixture of NO and O₂, the use of ¹⁸O₂ confirmed the transfer of labeled oxygen from the gas phase to the methane molecules. acs.orgnih.gov This experiment demonstrated the formation of ¹⁸O-labeled dimethyl ether (CH₃¹⁸OCH₃), providing clear evidence that the NO/NO₂ mixture acts as an oxygen atom shuttle in the catalytic cycle. acs.orgnih.gov The detection of CH₃¹⁸OCH₃ (with a mass-to-charge ratio, m/z, of 47) alongside the unlabeled CH₃¹⁶OCH₃ confirmed that the oxygen incorporated into the final DME product originates from the O₂ oxidant. nih.gov

Table 1: Isotopic Labeling in Direct Partial Oxidation of Methane to DME Use the interactive buttons to view data for different oxidants.

Reaction with ¹⁶O₂

| Reactants | Catalyst | Observed Products | m/z of DME |

|---|---|---|---|

| CH₄ + NO + ¹⁶O₂ | Pt/Y₂O₃ | CH₃¹⁶OCH₃, C¹⁶O₂ | 46 |

Reaction with ¹⁸O₂

| Reactants | Catalyst | Observed Products | m/z of Labeled DME |

|---|---|---|---|

| CH₄ + NO + ¹⁸O₂ | Pt/Y₂O₃ | CH₃¹⁸OCH₃, CH₃¹⁶OCH₃, C¹⁶O¹⁸O | 47 |

The substitution of hydrogen with deuterium in dimethyl ether provides a powerful method for investigating reaction mechanisms through the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. wikipedia.org

Hydrogen Abstraction: Hydrogen abstraction is a common initial step in the atmospheric oxidation and combustion of dimethyl ether. Studies comparing the reaction of hydroxyl radicals (•OH) with normal dimethyl ether (DME) and fully deuterated dimethyl ether (DME-d6) have provided significant mechanistic details. In one study, the KIE for this reaction was measured across a range of temperatures. The rate coefficients were described by the following expressions:

k(OH+DME) = (4.5 ± 1.3) × 10⁻¹⁶ (T/K)¹·⁴⁸ exp(66.6 K/T) cm³ s⁻¹

k(OH+DME-d6) = (7.3 ± 2.2) × 10⁻²³ (T/K)³·⁵⁷ exp(759.8 K/T) cm³ s⁻¹

These experiments, along with quantum chemical calculations, predict that the reaction proceeds via a pre-reactive OH-ether complex, followed by intramolecular hydrogen abstraction. researchgate.net The observed KIE, where the reaction with the deuterated species is slower, is consistent with the C-H (or C-D) bond being broken in the rate-determining step of the reaction. wikipedia.orgresearchgate.net

Oxygen Insertion: Another potential reaction pathway is the direct insertion of an oxygen atom into a C-H bond. Computational studies on the reaction of singlet oxygen atoms (O(¹D)) with dimethyl ether have shown that insertion into a C-H bond is the most energetically favorable pathway. nih.gov This reaction proceeds through a direct and barrierless insertion mechanism to form methoxymethanol (CH₃OCH₂OH), highlighting a distinct pathway from hydrogen abstraction. nih.gov

Isotopic labeling is also instrumental in clarifying mechanisms in heterogeneous catalysis, such as reactions occurring within the pores of zeolites. The methylation of benzene with dimethyl ether over zeolite catalysts like H-ZSM-5 is a key industrial process. Isotopic labeling experiments have been performed to elucidate the reaction pathway.

Studies comparing the reactivity of methanol (B129727) (MeOH) and dimethyl ether (DME) as methylating agents for benzene revealed significant differences. wikipedia.org Isotopic studies suggest that DME can methylate the zeolite framework to form a surface methoxy (B1213986) species (Z-OCH₃), which then acts as the actual methylating agent for benzene. A proposed sequential mechanism begins with the adsorption of DME onto a Brønsted acid site, followed by the methylation of the zeolite to form the surface methoxy species and release a molecule of methanol. These mechanistic details are crucial for optimizing catalysts to achieve high selectivity for desired products like toluene and xylene. mdpi.com

Catalytic Transformations Involving Deuterated Dimethyl Ether

The use of deuterated dimethyl ether in catalytic studies helps to identify rate-determining steps and clarify the role of C-H bond activation in complex reaction networks.

The hydrolysis of dimethyl ether to methanol (CH₃OCH₃ + H₂O ⇌ 2CH₃OH) is an equilibrium-limited reaction catalyzed by solid acids, including zeolites like H-ZSM-5 and γ-alumina. mdpi.comdaneshyari.comresearchgate.netmdpi.com This reaction is a critical step in the process of steam reforming of DME for hydrogen production. researchgate.netmdpi.com

Studies have shown that Brønsted acid sites are primarily responsible for the catalytic activity. researchgate.net Blocking these sites leads to a dramatic decrease in the hydrolysis rate. researchgate.net While specific studies on the hydrolysis of 1,1,1-d3-dimethyl ether are not widely reported, the established mechanism allows for predictions. If the cleavage of a C-H bond were part of the rate-determining step, a primary kinetic isotope effect would be observed, resulting in a slower hydrolysis rate for the deuterated compound. This would suggest a mechanism involving the activation of the methyl group at the acid site.

The Methanol-to-Hydrocarbons (MTH) process is a cornerstone of C1 chemistry, converting methanol into gasoline and olefins over zeolite catalysts like H-ZSM-5. Dimethyl ether is a key intermediate in this process, existing in equilibrium with methanol and water. nih.govnih.gov

Mechanistic studies have revealed that DME is not just a passive intermediate but an active participant in the crucial initiation steps of hydrocarbon formation. nih.govnih.gov At low conversions, the dominant reaction for creating the first C-C bonds involves a hydride transfer from DME to surface methoxy groups, which are formed from methanol on the zeolite's Brønsted acid sites. nih.govnih.gov This reaction produces formaldehyde and methane. nih.govnih.gov

Crucially, kinetic analysis and theoretical calculations have shown that this hydrogen transfer from DME to methoxy species is approximately 10 times faster than the equivalent hydrogen transfer from methanol. nih.govnih.gov This indicates that DME is a more potent hydrogen donor than methanol in the MTH initiation phase. The use of this compound would directly probe this mechanism. The substitution of hydrogen with deuterium would be expected to significantly decrease the rate of this hydride transfer step, providing definitive evidence for its role as the rate-determining step in the initiation of hydrocarbon synthesis.

Table 2: Comparison of Hydrogen Donor Reactivity in MTH Initiation Data based on kinetic analysis of methane formation rates during the initiation phase of the MTH process.

| Hydrogen Donor | Relative Rate of Hydride Transfer | Mechanistic Implication |

| Methanol (CH₃OH) | 1x | Slower initiation of hydrocarbon formation |

| Dimethyl Ether (CH₃OCH₃) | 10x | Faster initiation, more effective C1 pool formation nih.govnih.gov |

Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a powerful tool for investigating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (k_L) to that with a heavy isotope (k_H). A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step.

The experimental determination of KIEs for reactions involving this compound can be carried out by comparing its reaction rate with that of its non-deuterated counterpart under identical conditions. For instance, in the context of acid-catalyzed reactions, this would involve monitoring the consumption of the ether or the formation of products over time using techniques like gas chromatography or mass spectrometry.

Theoretical predictions of KIEs complement experimental findings and can provide a deeper understanding of the transition state structure. These calculations are typically performed using computational quantum chemistry methods. For example, a theoretical study on the reaction of hydroxyl radicals with deuterated dimethyl ether (CD3OCD3) involved calculations of the potential energy surface to analyze the reaction pathway and predict the KIE. acs.org While this study focused on a hydrogen abstraction reaction rather than a hydride transfer, the principles of theoretical KIE prediction are transferable. The calculations would involve locating the transition state for the hydride transfer step and computing the vibrational frequencies for both the deuterated and non-deuterated species to determine the zero-point energy differences, which are the primary origin of the KIE.

The difference in mass between protium and deuterium is the fundamental reason for the kinetic isotope effect. The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break. Consequently, reactions where a C-H bond is cleaved in the rate-determining step will exhibit a "normal" primary KIE (kH/kD > 1), meaning the reaction is slower with the deuterated compound. The magnitude of the KIE can provide information about the symmetry of the transition state.

While stereoselectivity is not directly applicable to the symmetrical this compound molecule itself, the principles of how mass differences influence reaction outcomes are relevant. In more complex molecules where deuteration creates a chiral center or influences the stereochemical outcome of a reaction, the KIE can be used to probe the geometry of the transition state and the degree of bond breaking/formation at that stage.

Theoretical and Computational Chemistry

Quantum Chemical Investigations

Quantum chemical investigations employ first-principles calculations to solve the electronic Schrödinger equation, providing detailed information about a molecule's electronic structure and related properties. These methods are essential for understanding the intrinsic characteristics of 1,1,1-d3-dimethyl ether.

Density Functional Theory (DFT) for Geometries, Energetics, and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a practical tool for studying geometries, reaction energetics, and spectroscopic properties.

For this compound, DFT calculations can predict its equilibrium geometry, including bond lengths and angles. These theoretical structures can be benchmarked against experimental data derived from techniques like microwave spectroscopy, which is highly sensitive to the changes in moments of inertia caused by isotopic substitution. aip.orgaip.org Experimental studies on various deuterated isotopologues of dimethyl ether have established a precise molecular structure, providing a reliable reference for computational results. aip.org

A primary application of DFT in this context is the calculation of vibrational spectra. The substitution of three hydrogen atoms with heavier deuterium (B1214612) atoms in the methyl group leads to a significant change in the vibrational frequencies of modes associated with that group. Specifically, C-D stretching, bending, and rocking vibrations occur at considerably lower frequencies (a "redshift") compared to the corresponding C-H modes in non-deuterated dimethyl ether. ajchem-a.com This phenomenon is a direct consequence of the increased reduced mass of the vibrating atoms. DFT calculations can accurately predict these isotopic shifts, aiding in the interpretation of experimental infrared and Raman spectra.

Table 1: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in Dimethyl Ether Isotopologues This table is illustrative, based on established principles of isotopic substitution. ajchem-a.com Actual values would be derived from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level).

| Vibrational Mode | CH₃OCH₃ (Approx. Frequency) | CD₃OCH₃ (Predicted Shift) | Description |

|---|---|---|---|

| C-H Stretch (CH₃ group) | ~2950 | No equivalent | N/A |

| C-D Stretch (CD₃ group) | N/A | ~2200 | Redshifted due to heavier deuterium mass. |

| CH₃ Asymmetric Stretch | ~2990 | ~2990 | Unchanged as it involves the non-deuterated methyl group. |

| CH₃ Bend | ~1450 | No equivalent | N/A |

| CD₃ Bend | N/A | ~1050 | Redshifted due to heavier deuterium mass. |

Ab Initio Methods (UMP, UCCSD(T), MP2) for High-Accuracy Calculations

For calculations demanding higher accuracy, particularly for energetics, post-Hartree-Fock ab initio methods are employed. These methods systematically improve upon the Hartree-Fock approximation by including electron correlation.

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest methods to incorporate electron correlation and is often used for geometry optimizations and energy calculations, providing a significant improvement over DFT for systems where dispersion forces are important. nih.gov

Coupled Cluster (CC) Theory: Coupled-cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), is often referred to as the "gold standard" of quantum chemistry for its ability to yield highly accurate energies for single-reference systems. nih.govrsc.org

Unrestricted Methods (UMP, UCCSD(T)): For open-shell systems like radicals derived from this compound, unrestricted versions of these methods are used.

While the electronic energy on the potential energy surface is identical for CD₃OCH₃ and CH₃OCH₃, the thermochemical properties derived from these calculations are not. High-accuracy ab initio methods are used to compute a precise potential energy surface, from which vibrational frequencies and zero-point vibrational energies (ZPVE) are determined. The ZPVE for CD₃OCH₃ is lower than that of CH₃OCH₃ because of the lower vibrational frequencies of the C-D modes. This difference in ZPVE directly impacts the calculation of reaction enthalpies and activation energies.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying reactants, products, intermediates, and the transition states that connect them. For reactions involving this compound, a key focus of such modeling is the prediction of the kinetic isotope effect (KIE).

The KIE is the ratio of the reaction rate of the non-deuterated species to the deuterated species (kH/kD). A primary KIE occurs when a C-H bond is broken in the rate-determining step. Since the ZPVE of a C-D bond is lower than that of a C-H bond, more energy is required to break the C-D bond, resulting in a slower reaction rate for the deuterated compound and a kH/kD > 1. This effect can be quantified by calculating the ZPVE of the reactant and the transition state for both isotopologues using methods like DFT or higher-level ab initio theories.

Table 2: Conceptual Framework for Calculating the Primary Kinetic Isotope Effect

| Parameter | Non-Deuterated (CH₃OCH₃) | Deuterated (CD₃OCH₃) |

|---|---|---|

| Reactant ZPVE | ZPVE_H | ZPVE_D |

| Transition State ZPVE | ZPVE_H‡ | ZPVE_D‡ |

| Activation Energy (0 K) | E‡ - (E_H + ZPVE_H) | E‡ - (E_D + ZPVE_D) |

| Note: E‡, E_H, and E_D are the electronic energies of the transition state and reactants, which are isotope-independent. The difference in activation energy arises from the difference in ZPVE between the reactant and the transition state for the two isotopologues. |

Analysis of Rotational Barriers and Conformational Landscapes

Dimethyl ether possesses two internal rotors (the methyl groups), and the barrier to this internal rotation has been a subject of both experimental and theoretical study. nih.gov The landscape of possible molecular arrangements, or conformations, is dictated by the potential energy surface.

Computational methods can explore this landscape by systematically rotating one or both of the methyl/trideuteromethyl groups and calculating the energy at each step. This process generates a potential energy profile from which the rotational barrier height can be determined. The electronic component of this barrier is isotope-independent. However, the ZPVE of the ground state (staggered conformation) and the transition state (eclipsed conformation) will differ between CH₃OCH₃ and CD₃OCH₃ due to changes in the vibrational modes upon deuteration. This leads to a small but computationally predictable difference in the effective rotational barriers. For this compound, the analysis involves the rotation of both the CH₃ and CD₃ groups, leading to a more complex conformational picture compared to the symmetrically substituted (CH₃)₂O or (CD₃)₂O.

Molecular Dynamics Simulations

While quantum chemical methods typically focus on stationary points on the potential energy surface, molecular dynamics (MD) simulations model the time evolution of a molecular system, providing insights into its dynamic properties and interactions.

Ab Initio Molecular Dynamics for Dynamic Properties and Interactions

Ab Initio Molecular Dynamics (AIMD) is a simulation technique where the forces acting on the atoms at each time step are calculated directly from quantum mechanical calculations (typically DFT), rather than from a pre-defined classical force field. This allows the simulation to model changes in electronic structure and bond breaking/formation dynamically.

In an AIMD simulation of this compound, the nuclear masses are set to their respective isotopic values (1.008 amu for H and 2.014 amu for D). The simulation then propagates the nuclei according to Newton's equations of motion, using the forces derived from the on-the-fly electronic structure calculations. Because the nuclear velocities and accelerations are mass-dependent, the resulting dynamic properties of CD₃OCH₃ will differ from those of CH₃OCH₃.

For example, in a simulation of liquid this compound, properties such as the self-diffusion coefficient would be slightly lower than for the non-deuterated liquid due to the greater molecular mass. Furthermore, the power spectrum (or vibrational density of states) obtained from the Fourier transform of the atomic velocity autocorrelation function would show the same isotopic shifts in vibrational frequencies as predicted by static DFT calculations, but now within the context of a dynamic, interacting system. AIMD is therefore a powerful tool for understanding how isotopic substitution affects not just static properties but also the intricate dance of molecules in condensed phases.

Isotopic Effects in Fundamental Chemical Phenomena

Deuterium (B1214612) Isotope Effects on Molecular Conformation and Dynamics

The substitution of hydrogen with its heavier isotope, deuterium, induces subtle yet significant changes in the conformational and dynamic properties of molecules. In 1,1,1-d3-Dimethyl ether (CD₃OCH₃), these effects are primarily observed in the rotational dynamics of the methyl groups and the molecule's vibrational and rotational spectra. These changes stem from the difference in mass between protium (¹H) and deuterium (²H), which alters the zero-point energy (ZPE) of the C-D bonds compared to C-H bonds.

Influence on Methyl Group Rotation and Structure

The internal rotation of the methyl groups in dimethyl ether is a key aspect of its molecular dynamics. This rotation is not entirely free but is hindered by a potential energy barrier. Isotopic substitution in one of the methyl groups, as in this compound, directly influences this rotational barrier and the torsional vibrations.

The primary effect of deuteration is the increase in the reduced mass of the methyl group. This leads to a lower zero-point energy for the C-D stretching and bending vibrations compared to the C-H vibrations. Consequently, the C-D bond is considered stronger and shorter than the C-H bond. While the equilibrium geometry of the molecule is not significantly altered, the change in vibrational energy levels affects the effective rotational barrier.

Impact on Vibrational and Rotational Spectra (Isotopic Shifts)

The most direct and observable consequence of isotopic substitution is the shift in spectral lines. These "isotopic shifts" are prominent in both the vibrational and rotational spectra of this compound when compared to its protiated counterpart.

Vibrational Spectra (Infrared and Raman): Molecular vibrations involve the stretching and bending of chemical bonds. The frequency of a particular vibrational mode is dependent on the masses of the atoms involved. According to the harmonic oscillator model, the vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the vibrating atoms.

When a hydrogen atom is replaced by a deuterium atom, the reduced mass (μ) of the C-D bond system increases significantly, while the force constant (k), which is related to the bond strength, remains nearly the same. princeton.edu This results in a lower vibrational frequency for C-D modes compared to C-H modes.

In the infrared and Raman spectra of this compound, the C-H stretching vibrations typically observed in the 2800–3000 cm⁻¹ region are replaced by C-D stretching vibrations at significantly lower frequencies, generally in the 2000–2200 cm⁻¹ range. Similarly, C-H bending and rocking modes are also shifted to lower wavenumbers upon deuteration. For example, the C-O stretching vibration in ethers is typically found in the 1050-1150 cm⁻¹ range. libretexts.org While this mode is less affected than C-H modes, coupling with other vibrations can lead to small but measurable shifts upon deuteration.

Rotational Spectra (Microwave): Rotational spectroscopy measures the transitions between quantized rotational energy levels of a molecule in the gas phase. tanta.edu.eg For a molecule to have a rotational spectrum, it must possess a permanent dipole moment, which dimethyl ether does. youtube.com The rotational constants (A, B, C) of a molecule are inversely proportional to its moments of inertia about the principal axes.

Mechanistic Implications of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotopologue (k_L) to the rate constant of the same reaction with a heavy isotopologue (k_H), typically k_H/k_D for hydrogen/deuterium substitution. princeton.edu By measuring how the rate of a reaction changes upon isotopic substitution, one can infer whether a particular C-H bond is broken in the rate-determining step of the reaction.

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step. For C-H bond cleavage, the value of k_H/k_D is typically greater than 1, often in the range of 2–8 at room temperature. libretexts.org This "normal" KIE arises from the difference in zero-point energies (ZPE) of the C-H and C-D bonds. The C-D bond has a lower ZPE, meaning more energy is required to reach the transition state where this bond is partially or fully broken, resulting in a slower reaction rate. princeton.edu

The reaction of dimethyl ether with hydroxyl radicals (•OH) is a crucial process in atmospheric and combustion chemistry. This reaction proceeds via hydrogen abstraction to form a methoxymethyl radical and water.

CH₃OCH₃ + •OH → •CH₂OCH₃ + H₂O

Studying this reaction with deuterated dimethyl ether provides insight into the nature of the transition state. While direct studies on this compound are specific, extensive research on the fully deuterated isotopologue, CD₃OCD₃ (DME-d6), offers a clear example of the KIE. A study of the reaction of •OH with DME and DME-d6 revealed a significant primary KIE. nih.gov The rate coefficient for the reaction with DME was found to be considerably larger than that for DME-d6, confirming that the C-H (or C-D) bond cleavage is indeed the rate-determining step. nih.gov

The magnitude of the KIE can provide further details about the geometry of the transition state. A linear, symmetric transition state where the hydrogen atom is halfway between the carbon and the abstracting species typically leads to a maximal KIE. Deviations from this value can indicate a more "early" or "late" transition state.

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking. These effects are generally much smaller (k_H/k_D values are closer to 1) and can be either normal (k_H/k_D > 1) or inverse (k_H/k_D < 1). wikipedia.orglibretexts.org For instance, if a reaction involving dimethyl ether proceeded through a mechanism where the C-H bonds were not broken in the rate-determining step, substituting H with D would result in only a small change in the reaction rate.

Isotopic Fractionation Studies in Chemical Processes

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of the same substance at equilibrium or during a kinetic process. This phenomenon occurs because heavier isotopes form slightly stronger bonds and react more slowly than lighter isotopes. As a result, the isotopic composition of reactants and products can change over the course of a reaction or a physical process, providing a tracer for the underlying mechanisms.

Carbon-12/Carbon-13 Isotopic Ratios as Process Tracers

While this compound is an artificially labeled compound, the natural abundance of stable isotopes, such as carbon-12 (¹²C, ~98.9%) and carbon-13 (¹³C, ~1.1%), can be used to trace the origin and fate of molecules in various systems. The ratio of ¹³C to ¹²C is not perfectly constant and varies depending on the source of the carbon and the chemical and physical processes it has undergone.

This variation is typically expressed in delta notation (δ¹³C) in parts per thousand (per mil, ‰) relative to an international standard.

δ¹³C (‰) = [ ( (¹³C/¹²C)sample / (¹³C/¹²C)standard ) - 1 ] × 1000

Kinetic isotope effects involving carbon are much smaller than those for hydrogen because the relative mass difference between ¹³C and ¹²C is only about 8%, compared to the 100% difference between ²H and ¹H. wikipedia.org Nonetheless, these small effects are measurable with high precision using isotope ratio mass spectrometry (IRMS) and can serve as powerful process tracers.

In chemical reactions, molecules containing the lighter ¹²C isotope generally react slightly faster than those with ¹³C. This results in the products being isotopically "lighter" (depleted in ¹³C) and the remaining reactant pool becoming progressively "heavier" (enriched in ¹³C).

This principle can be applied to understand the formation and consumption pathways of dimethyl ether. For example, in the synthesis of dimethyl ether from CO₂ hydrogenation, the isotopic signature (δ¹³C) of the DME product could provide information about the carbon source (the CO₂) and the specific catalytic mechanism. nih.govmdpi.com Different catalysts or reaction conditions might exhibit different degrees of isotopic fractionation, leaving a distinct signature in the product.

In atmospheric chemistry, the degradation of dimethyl ether by radicals like •OH involves the breaking of C-H bonds. While the primary KIE is dominated by hydrogen isotopes, a secondary carbon KIE also exists. By measuring the δ¹³C of atmospheric dimethyl ether and comparing it to its sources, scientists can better constrain its atmospheric budget, including the relative importance of different emission sources and sink reactions. researchgate.net

Applications in Advanced Research Methodologies

Isotopic Labeling and Tracing in Complex Chemical Systems

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. By replacing a specific atom with its isotope, scientists can trace its journey. 1,1,1-d3-Dimethyl ether is particularly valuable in this regard for studying reaction mechanisms and for structural analysis. cymitquimica.comsimsonpharma.com

In the study of complex chemical reactions, such as combustion or atmospheric chemistry, understanding the precise pathway of a reaction is critical. This compound is an effective tracer for elucidating these mechanisms. The deuterium (B1214612) atoms act as a label, allowing researchers to distinguish between the two methyl groups of the ether molecule.

For instance, in the oxidation and combustion of dimethyl ether, a key step is the abstraction of a hydrogen atom by radicals like hydroxyl (•OH). mdpi.comprinceton.edu

Reaction Example: Hydrogen Abstraction

When this compound (CD3OCH3) is used, there are two possible initial abstraction points. By analyzing the isotopic composition of the products using techniques like mass spectrometry, researchers can determine the relative rates of reaction at the deuterated versus the non-deuterated sites. This kinetic isotope effect provides profound insight into the transition state of the reaction and helps validate theoretical models of combustion. mdpi.comresearchgate.net For example, observing a product like •CH2OCD3 indicates abstraction from the non-deuterated methyl group, while the absence or lower concentration of CD2OCH3 would suggest a preference for abstraction from the CH3 group. This method has been instrumental in refining detailed chemical kinetic models for ether combustion. mdpi.comllnl.gov

Table 1: Research Findings on Dimethyl Ether Reaction Mechanisms

| Research Area | Key Reaction Pathway Studied | Role of Isotopic Labeling (with CD3OCH3) |

| Combustion Kinetics | Hydrogen abstraction by radicals (H, O, OH) | Determine site-specificity of abstraction; quantify kinetic isotope effects to refine reaction rate parameters in combustion models. mdpi.com |

| Atmospheric Chemistry | Photo-oxidation pathways | Trace the fate of the methyl and methoxy (B1213986) groups in atmospheric degradation processes. |

| Catalysis | Surface reactions in direct DME synthesis | Elucidate the mechanism of C-O bond formation and cleavage on catalyst surfaces. plastice.eu |

| Ion Chemistry | Gas-phase fragmentation of DME cations | Identify the origin of fragments in mass spectrometry by observing mass shifts corresponding to deuterium-containing fragments. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. In a standard proton (¹H) NMR spectrum, the symmetrical nature of dimethyl ether (CH3OCH3) results in a single signal, as all six protons are chemically equivalent. docbrown.info

The use of this compound provides distinct advantages for structural analysis, particularly when studying intermolecular interactions.

Spectral Simplification: In the ¹H NMR spectrum of CD3OCH3, only the three protons of the non-deuterated methyl group are observed, resulting in a single, sharp singlet. This simplifies complex spectra, making it easier to study the electronic environment of that specific methyl group without interference.

Probing Interactions: When CD3OCH3 is used as a solvent or a ligand, changes in the chemical shift of its ¹H signal can provide information about its interactions with a solute or a metal center.

Deuterium (²H) NMR: It is also possible to obtain a ²H NMR spectrum. In this case, a signal corresponding to the deuterium nuclei would be observed. This provides complementary information about the deuterated part of the molecule, which can be useful for studying phenomena like molecular dynamics and orientation in liquid crystals. The use of deuterium labeling enhances resolution and aids in the differentiation between hydrogen and deuterium within a sample. simsonpharma.com

Table 2: Comparison of NMR Properties for Dimethyl Ether Isotopologues

| Compound | Nucleus Observed | Expected ¹H NMR Signal | Expected ²H NMR Signal | Application in Structural Analysis |

| CH3OCH3 | ¹H | Single peak (singlet) for 6 protons | None | Baseline spectrum for a symmetric ether. |

| CD3OCH3 | ¹H | Single peak (singlet) for 3 protons | Single peak for 3 deuterons | Probing interactions at the non-deuterated site; spectral simplification. |

| CD3OCH3 | ²H | None | Single peak for 3 deuterons | Studying the dynamics and environment of the deuterated methyl group. |

Matrix Isolation Techniques for Unstable Intermediates

Matrix isolation is an experimental technique used to trap and study highly reactive or unstable species, such as free radicals, ions, or reaction intermediates. ruhr-uni-bochum.de The method involves co-condensing a precursor molecule with a vast excess of an inert gas (the matrix), such as argon or neon, onto a cryogenic surface at temperatures near absolute zero. uc.ptfu-berlin.de This rigid, cold environment isolates the species of interest, preventing them from reacting with each other.

This compound is employed in these studies to help identify transient species formed during reactions. For example, upon ionization or photolysis within the matrix, dimethyl ether can fragment into various unstable intermediates. nih.gov Using CD3OCH3 allows for unambiguous identification of these fragments through vibrational spectroscopy (e.g., FTIR). The deuterium atoms cause a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds.

In a study on the fragmentation of dimethyl ether cation in an argon matrix, experiments with CD3OCH3 were used to confirm the identity of the products. nih.gov The observed isotopically substituted products were consistent with the proposed fragmentation pathways, validating the mechanistic hypothesis. Similarly, studies involving reactions of laser-ablated metal atoms with dimethyl ether have utilized deuterium substitution to support the identification of novel organometallic complexes and insertion products. researchgate.net

Research Applications in Enhanced Oil Recovery Mechanisms

Enhanced Oil Recovery (EOR) refers to techniques for increasing the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. youtube.com Dimethyl ether (DME) has been identified as a promising solvent for EOR because it is soluble in both water and oil. spe.orgresearchgate.net The mechanism involves injecting DME-laden water; the DME partitions into the trapped oil, causing it to swell and reduce its viscosity, thereby mobilizing it. spe.orgmdpi.com

While bulk, non-deuterated DME would be used in a commercial field application, this compound serves as a critical tool in the research and development of these EOR processes. In laboratory-scale core flooding experiments, which simulate reservoir conditions, CD3OCH3 can be used as a tracer.

By analyzing the produced fluids (oil and water) with analytical techniques sensitive to isotopic composition (e.g., mass spectrometry), researchers can precisely quantify:

The partitioning coefficient of DME between brine and crude oil under various temperatures and pressures. researchgate.net

The diffusion rate of DME into the oil phase.

The extent of DME retention in the reservoir rock.

This detailed data is essential for building accurate numerical simulations and optimizing the economic and technical efficiency of DME-based EOR, such as determining the optimal slug size and injection strategy for a given reservoir. researchgate.netmdpi.com The deuterium label ensures that the injected solvent can be clearly distinguished from the complex mixture of hydrocarbons naturally present in the crude oil.

Astrochemical Significance and Interstellar Detection

Detection of Deuterated Dimethyl Ether in the Interstellar Medium

Dimethyl ether is one of the most abundant complex organic molecules found in star-forming regions. Its deuterated forms have been the subject of numerous observational campaigns, leading to significant detections in various interstellar environments.

The mono-deuterated form of dimethyl ether (CH₂DOCH₃) was first identified in the solar-type protostar IRAS 16293-2422. This initial detection was based on the observation of 20 lines of its symmetric and asymmetric conformers. Subsequently, with the advent of more powerful observatories such as the Atacama Large Millimeter/submillimeter Array (ALMA), the doubly-deuterated form (CH₃OCHD₂) has also been detected in the same source. aanda.org

These detections are made possible by detailed laboratory spectroscopy that provides the precise rotational transition frequencies of these molecules. The analysis of the torsional-rotational spectrum of doubly-deuterated dimethyl ether, for instance, has been crucial for its firm identification in space. aanda.org The protostellar system IRAS 16293-2422 is a particularly rich source for deuterated molecules, exhibiting high D/H ratios for many organic species compared to high-mass star-forming regions. aanda.org

The following table summarizes the key detections of deuterated dimethyl ether in the interstellar medium:

| Molecule | Common Name | Source of Detection |

| CH₂DOCH₃ | Mono-deuterated dimethyl ether | IRAS 16293-2422 |

| CH₃OCHD₂ | Doubly-deuterated dimethyl ether | IRAS 16293-2422 |

Deuterium-to-Hydrogen (D/H) Ratios as Probes of Molecular Formation

The abundance ratio of a deuterated molecule to its normal hydrogenated counterpart, the deuterium-to-hydrogen (D/H) ratio, is a critical tool for understanding the formation pathways of molecules in the ISM. In cold, dense interstellar clouds, where temperatures can drop to as low as 10 Kelvin, deuterium (B1214612) fractionation occurs. This process leads to an enhancement of deuterium in molecules compared to the elemental D/H ratio in the galaxy.

Observations of deuterated dimethyl ether have revealed significantly high D/H ratios. For the mono-deuterated species in IRAS 16293B, a D/H ratio of about 3% (corrected for the number of equivalent hydrogen atoms) has been determined. aanda.org Even more strikingly, the ratio of doubly- to mono-deuterated dimethyl ether is found to be in the range of 15-20%. aanda.org This indicates a progressive enhancement of deuteration, a trend also observed for other complex organic molecules.

This high level of deuteration is believed to originate in the cold, pre-stellar phase of star formation. At these low temperatures, the zero-point energy difference between a C-H bond and a C-D bond makes it energetically favorable for deuterium to substitute hydrogen in molecules. The observed high D/H ratios in dimethyl ether strongly suggest that its formation, or the formation of its precursors, takes place on the surfaces of icy dust grains in these cold environments. The molecules are then released into the gas phase as the protostar heats its surroundings.

Deuterated Dimethyl Ether as a "Chemical Clock" in Protostellar Systems

The abundances of certain molecules and their ratios can act as "chemical clocks," providing an estimate of the age of a protostellar system since the evaporation of icy mantles. The abundance ratio of dimethyl ether to its chemical precursor, methanol (B129727) (CH₃OH), is one such proposed clock for the post-evaporation phase in hot cores. aanda.org

The utility of the CH₃OCH₃/CH₃OH ratio as a chemical clock is based on the understanding that gaseous dimethyl ether is primarily formed from methanol. aanda.org The evolution of this ratio in a hot core is sensitive to the time elapsed since the sublimation of methanol from ice grains and is influenced by factors such as the cosmic-ray ionization rate and the gas density. aanda.org Model calculations that incorporate the ion-molecule chemistry of dimethyl ether formation suggest post-evaporation ages of a few times 10⁴ years for typical hot cores, based on the timescale at which the dimethyl ether abundance peaks. aanda.org

While the concept has been primarily discussed for the main isotopologues, the deuteration level of these molecules adds another layer to this chronological tool. The specific D/H ratios observed in dimethyl ether and methanol can provide further constraints on the initial conditions and the duration of the cold, pre-stellar phase where deuterium fractionation is most efficient.

Constraints on Astrochemical Models from Isotopic Abundance Ratios

The observed isotopic abundance ratios of deuterated dimethyl ether provide stringent tests and constraints for astrochemical models that aim to simulate the chemical evolution of star-forming regions. The strong enhancements of multi-deuterated species, in particular, pose a significant challenge to these models. aanda.org

The high D/H ratios observed for both mono- and doubly-deuterated dimethyl ether provide strong evidence for their formation during the cold phases of star formation. aanda.org Astrochemical models must be able to reproduce these high levels of deuteration. This often requires a careful consideration of gas-grain chemistry, including the processes of accretion onto and desorption from dust grains, as well as the surface reactions that lead to the formation of complex molecules and their deuterated variants.

The observed trend of increasing deuteration with multiple substitutions in dimethyl ether provides a critical benchmark for these models. aanda.org Accurately reproducing the observed N(CH₃OCHD₂)/N(CH₂DOCH₃) ratio, for example, can help to refine the understanding of the specific formation pathways of dimethyl ether on grain surfaces and the efficiency of deuterium addition reactions. Discrepancies between model predictions and observational data can highlight missing chemical pathways or inaccuracies in the assumed reaction rates and physical conditions.

Future Research Directions

Advancements in Spectroscopic Techniques for Isotopic Species

The precise characterization of isotopic species relies heavily on high-resolution spectroscopy. Future research will focus on pushing the boundaries of current spectroscopic methods to unravel the complex rotational and vibrational spectra of molecules like 1,1,1-d3-Dimethyl ether.

High-resolution rotational spectroscopy has been successfully applied to various deuterated isotopologues of dimethyl ether, including the mono-deuterated (CH₂DOCH₃) and doubly-deuterated (CHD₂OCH₃) forms. aanda.orgaanda.org These studies, often covering frequencies up to the terahertz range, have enabled the determination of accurate spectroscopic parameters. aanda.orgresearchgate.net Future advancements will likely involve the application of even more sensitive techniques, such as chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy coupled with supersonic jet expansion. This approach can provide ultra-high resolution and sensitivity, allowing for the characterization of less abundant conformers and vibrational states of DME-d3 with unprecedented accuracy.

Furthermore, the development of novel spectroscopic methods will be crucial. Techniques like cavity-enhanced spectroscopy and frequency comb spectroscopy could offer new avenues for studying the subtle isotopic shifts in the vibrational and ro-vibrational transitions of DME-d3. azooptics.com These advancements are not only vital for laboratory-based studies but also for astronomical observations, where the detection of deuterated species provides critical information about the chemical and physical conditions of star-forming regions. aanda.orgarxiv.org The detection of mono- and doubly-deuterated dimethyl ether in the protostellar system IRAS 16293-2422 highlights the importance of precise laboratory data for interpreting astronomical spectra. aanda.orgaanda.org

| Spectroscopic Technique | Potential Advancement for this compound Studies |

| Terahertz (THz) Spectroscopy | Extension to higher frequency ranges to probe higher energy rotational and torsional states. |

| Chirped-Pulse FTMW Spectroscopy | Ultra-high resolution for resolving fine and hyperfine structures and characterizing conformers. |

| Cavity-Enhanced Spectroscopy | Increased sensitivity for detecting weak transitions and trace amounts of the isotopic species. |